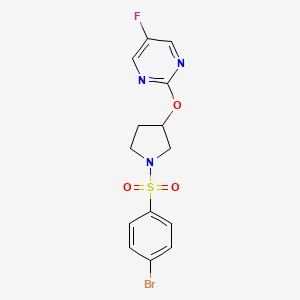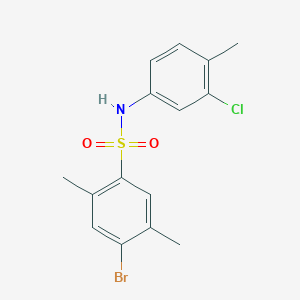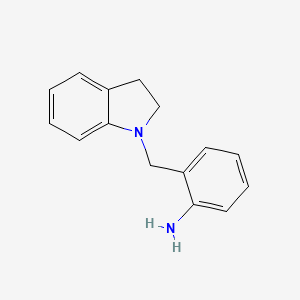
2-((1-((4-溴苯基)磺酰基)吡咯烷-3-基)氧基)-5-氟嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a pyrrolidine ring attached via an ether linkage The compound also contains a 4-bromophenylsulfonyl group, which adds to its chemical diversity and potential reactivity
科学研究应用
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its potential therapeutic applications.
Medicine: Due to its unique structural features, the compound may have potential as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
准备方法
The synthesis of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under suitable conditions.
Introduction of the 4-bromophenylsulfonyl group: This step involves the sulfonylation of the pyrrolidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base.
Attachment of the pyrimidine ring: The final step involves the coupling of the pyrrolidine derivative with a fluoropyrimidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The sulfonyl group can be involved in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Coupling reactions: The pyrimidine ring can participate in coupling reactions with various electrophiles or nucleophiles, leading to the formation of more complex derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can be compared with other similar compounds, such as:
2-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine: This compound has a similar structure but with a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions with biological targets.
2-((1-((4-Methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine:
The uniqueness of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O3S/c15-10-1-3-13(4-2-10)23(20,21)19-6-5-12(9-19)22-14-17-7-11(16)8-18-14/h1-4,7-8,12H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBOWWUJEGIENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]furan-3-carboxamide](/img/structure/B2358730.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2358733.png)





![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)



![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)
![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)
